The synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with pyrrole. This reaction is often facilitated by specific conditions to enhance yield and efficiency.
The molecular structure of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine features a fused pyrrole and pyrimidine ring system.
The presence of two chlorine atoms enhances the reactivity of the compound towards nucleophilic substitution reactions while also influencing its biological properties.
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine participates in various chemical reactions:
The mechanism of action for 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine primarily involves its role as an inhibitor in biochemical pathways.
This compound has been studied for its potential interactions with various enzymes and receptors in biological systems. Its structure allows it to bind effectively to target sites within proteins, thus inhibiting their activity.
The inhibition can lead to alterations in signaling pathways that are crucial for cellular functions such as proliferation and apoptosis. For instance, it has shown potential as an anticancer agent by affecting cell cycle regulation and inducing apoptosis in cancer cells .
The physical and chemical properties of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine are essential for understanding its reactivity and applications.
The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has several notable applications in scientific research:
Pyrrolo[3,2-d]pyrimidines, classified as 9-deazapurines, constitute a privileged scaffold in medicinal chemistry due to their striking structural mimicry of natural purine nucleobases. This bicyclic system fuses a pyrrole ring with a pyrimidine ring, creating a planar, electron-rich heterocycle capable of diverse biological interactions. The unsubstituted scaffold exhibits a dipole moment of 4.2 D, facilitating strong interactions with enzymatic binding pockets typically evolved for purine recognition [3]. Critical hydrogen-bonding patterns emerge from the N1-H (donor) and N3 (acceptor) positions, allowing targeted engagement with biomolecular targets like kinases and phosphotransferases.
The introduction of chlorine atoms at C2 and C4 positions significantly alters the electron distribution, increasing the scaffold’s electrophilicity. This modification enhances reactivity in nucleophilic substitution reactions, making it a versatile synthon for drug discovery. Methylation at N5, as in 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, breaks planarity by forcing the methyl group out of plane, reducing dipole moment to 3.8 D while increasing log P by approximately 0.4 units compared to the unmethylated analogue [4] . This subtle change improves membrane permeability without compromising core recognition properties.
Table 1: Comparative Properties of Pyrrolo[3,2-d]pyrimidine Derivatives
Compound | Molecular Formula | Molecular Weight | Dipole Moment (D) | log P |
---|---|---|---|---|
5H-Pyrrolo[3,2-d]pyrimidine | C₆H₅N₃ | 119.12 | 4.2 | -0.3 |
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | C₆H₃Cl₂N₃ | 188.02 | 5.1 | 1.66 |
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | C₇H₅Cl₂N₃ | 202.04 | 3.8 | 2.06 |
The medicinal exploration of pyrrolopyrimidines began in earnest in the 1980s with the discovery of their enzyme-inhibitory properties. Early work focused on unsubstituted scaffolds as purine nucleoside phosphorylase (PNP) inhibitors, exemplified by Immunicillin H [5]. The strategic incorporation of halogens emerged as a transformative approach in the 1990s when researchers discovered that chloro-substitutions at C2 and C4 dramatically enhanced antiproliferative activity. This innovation positioned halogenated pyrrolopyrimidines as versatile intermediates for anticancer agents [2] [6].
The synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 63200-54-4) marked a key milestone, serving as a synthetic linchpin for complex pharmaceuticals. Its commercial availability enabled rapid diversification, with C7 halogenation becoming a standard strategy to boost potency. By the 2000s, advanced derivatives like TAK-285 (a dual EGFR/HER2 inhibitor) entered clinical trials, validating the scaffold’s therapeutic relevance [5]. The subsequent development of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 129872-81-7) addressed metabolic instability issues in earlier compounds. With a molecular weight of 202.04 g/mol and stability up to 150°C, this methylated derivative became indispensable for pharmacokinetic optimization [4] [10].
The biological activity of pyrrolo[3,2-d]pyrimidines is exquisitely sensitive to substitutions at N5 and C7. N5 alkylation serves dual purposes: modulating metabolic stability and altering target engagement. Unsubstituted N5-H compounds exhibit plasma half-lives under 10 minutes due to rapid oxidative metabolism, whereas N5-methylation extends half-life to >30 minutes by sterically hindering metabolic sites [5]. Against CCRF-CEM leukemia cells, methylation reduces EC₅₀ by 7-fold compared to unmethylated analogues (0.83 μM vs. 5.3 μM), indicating enhanced target affinity or cellular uptake [3].
C7 halogenation exerts profound electronic effects. Bromo or iodo substituents increase molecular polarizability, strengthening van der Waals interactions with hydrophobic enzyme pockets. In NCI-60 screening, C7-brominated derivatives demonstrated IC₅₀ values as low as 0.014 μM against pancreatic carcinoma cells—a 500-fold improvement over unchlorinated precursors [5]. COMPARE algorithm analysis of NCI-60 data revealed strong correlation coefficients (PCC ≥0.7) between halogenated pyrrolopyrimidines and DNA alkylating agents, suggesting a shared mechanism involving nucleic acid disruption [3].
Table 2: Biological Activity of Pyrrolopyrimidine Derivatives in Cancer Cell Lines
Compound | Substituents | EC₅₀ (μM) vs. CCRF-CEM | EC₅₀ (μM) vs. MIA Pa-Ca-2 | Most Sensitive Cell Line |
---|---|---|---|---|
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | H, H | 9.5 ± 3.1 | 5.3 ± 1.0 | MIA Pa-Ca-2 (Pancreatic) |
7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | H, Br | 0.023 ± 0.004 | 0.014 ± 0.001 | MIA Pa-Ca-2 (Pancreatic) |
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | CH₃, H | 0.83 ± 0.15 | 7.3 ± 0.8 | CCRF-CEM (Leukemia) |
The synergy between N5 and C7 modifications is particularly notable. Molecular modeling reveals that N5-methylation reorients the C7 halogen toward optimal contact with enzyme subpockets, explaining the enhanced potency of dual-modified compounds. This synergistic effect is quantified in maximum tolerated dose (MTD) studies: unmethylated C7-bromo compounds show MTD = 5–10 mg/kg in mice, while N5-methylated analogues tolerate >40 mg/kg without toxicity [5]. Such improvements underscore the strategic value of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine as a precursor to optimized therapeutics.
Table 3: Pharmacokinetic Impact of N5 Substitution
Parameter | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine |
---|---|---|
Plasma Half-life (min) | <10 | 32.7 |
log P | 1.66 | 2.06 |
MTD (mg/kg) | 5–10 | 40 |
Metabolic Stability | Low (rapid oxidation) | Moderate (steric shielding) |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8